L-TYROSINE (PHENOL-18O)
Description
BenchChem offers high-quality L-TYROSINE (PHENOL-18O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TYROSINE (PHENOL-18O) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
183.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of L Tyrosine Phenol 18o
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a powerful approach to the synthesis of L-Tyrosine (Phenol-¹⁸O), leveraging the high selectivity of enzymes alongside traditional chemical reactions. These methods often provide high yields and stereospecificity under mild reaction conditions. researchgate.netd-nb.info
Role of Tyrosine Phenol-Lyase (TPL) in L-Tyrosine (Phenol-¹⁸O) Synthesis
Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a central role in the chemoenzymatic synthesis of L-tyrosine and its derivatives. ebi.ac.uk This enzyme, found in various microorganisms, catalyzes the reversible conversion of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). d-nb.inforesearchgate.net This reversibility is key to its application in synthesizing isotopically labeled L-tyrosine.
The catalytic mechanism of TPL involves a series of steps, including the abstraction of the α-proton of the substrate, tautomerization, and subsequent β-elimination of the phenol group. rsc.orgresearchgate.net For the synthesis of L-Tyrosine (Phenol-¹⁸O), the reverse reaction is exploited. By providing phenol isotopically labeled with ¹⁸O (Phenol-¹⁸O) along with pyruvate and an ammonia source, TPL can catalyze their condensation to form L-Tyrosine with the ¹⁸O isotope incorporated into the phenolic hydroxyl group. The enzyme's high specificity ensures the production of the L-enantiomer. researchgate.net
The generally accepted mechanism for TPL catalysis involves three main chemical transformations of the substrate:
Abstraction of the α-proton in the external aldimine.
Tautomerization of the aromatic moiety to convert it into a good leaving group.
β-elimination of the leaving group. rsc.org
To enhance the efficiency and scale of L-tyrosine production, bioreactor systems have been developed. These systems often utilize fed-batch strategies to overcome substrate inhibition, particularly by phenol, and to maintain optimal concentrations of reactants. jmb.or.krresearchgate.net For instance, a fed-batch system using a thermostable TPL from Symbiobacterium toebii has been shown to produce high concentrations of L-tyrosine. jmb.or.krjmb.or.kr In this setup, separate feeds of phenol and pyruvate, and ammonia with pyridoxal-5'-phosphate, were continuously supplied to the reactor. This approach achieved a high conversion yield of L-tyrosine from phenol. jmb.or.kr Such systems can be adapted for the production of L-Tyrosine (Phenol-¹⁸O) by using ¹⁸O-labeled phenol as a substrate.
| Reactor Parameter | Optimized Condition | Reference |
| Enzyme Source | Symbiobacterium toebii TPL | jmb.or.kr |
| System Type | Fed-batch | jmb.or.kr |
| pH | 8.5 | jmb.or.kr |
| Temperature | 40°C | jmb.or.kr |
| Phenol Feed | 2.2 M | jmb.or.kr |
| Pyruvate Feed | 2.4 M | jmb.or.kr |
| Ammonia Feed | 4 M | jmb.or.kr |
| Conversion Yield | 94% (based on phenol) | jmb.or.kr |
Whole-cell biotransformation is an attractive alternative to using isolated enzymes, as it eliminates the need for costly and time-consuming enzyme purification. nih.gov In this approach, microorganisms that overexpress TPL are used as the biocatalyst. nih.gov Various bacterial strains, including Citrobacter freundii, Erwinia herbicola, and engineered Escherichia coli, have been successfully employed for L-tyrosine production. nih.govgenscript.com The process involves incubating the microbial cells with the substrates (phenol, pyruvate, and an ammonia source). iijls.com Optimization of reaction conditions such as pH, temperature, and substrate concentrations is crucial for maximizing the yield. For the synthesis of L-Tyrosine (Phenol-¹⁸O), ¹⁸O-labeled phenol would be supplied to the whole-cell system. Studies have shown that a fed-batch strategy with intermittent feeding can lead to significant product titers. researchgate.netnih.gov
| Organism | TPL Source | Max. L-Tyrosine Titer (g/L) | Conversion Ratio (%) | Reference |
| Escherichia coli (overexpressing EhTPL) | Erwinia herbicola | 48.5 | 75 | nih.gov |
| Citrobacter freundii MTCC 2424 | Citrobacter freundii | 6.49 | 69 | iijls.com |
Chemical Synthesis Routes for Site-Specific Isotopic Enrichment
While chemoenzymatic methods are highly efficient, purely chemical synthesis routes also provide a means for the site-specific isotopic enrichment of L-tyrosine. These methods offer versatility in introducing isotopes at various positions within the molecule. researchgate.net
The specific incorporation of ¹⁸O at the phenolic hydroxyl group of tyrosine can be achieved through multi-step chemical synthesis. A common strategy involves the preparation of a protected tyrosine derivative where the phenolic hydroxyl group is amenable to modification. For instance, a starting material like 4-nitrophenolate (B89219) can be prepared by reacting 4-nitrofluorobenzene with H₂¹⁸O. nih.gov This ¹⁸O-labeled intermediate can then be elaborated through a series of chemical transformations to construct the L-tyrosine molecule. This ensures that the ¹⁸O label is exclusively located at the desired phenolic position. While direct chemical synthesis can be more labor-intensive than enzymatic methods, it provides precise control over the isotopic labeling pattern. acs.org
Precursor Design for Phenol-¹⁸O Incorporation
The synthesis of L-Tyrosine (Phenol-¹⁸O) hinges on the availability of a precursor molecule where the phenolic oxygen is the ¹⁸O isotope. Since this specific labeled compound may not be readily available commercially, its synthesis is a critical first step. rsc.org
A notable strategy involves the enantioselective total synthesis starting from a custom-labeled precursor. rsc.org A key method for creating the ¹⁸O-labeled phenolic precursor is through a photoredox oxidation reaction. This process can be applied to commercially available starting materials. For instance, 4-formylphenylboronic acid can be oxidized using [Ru(bpy)₃Cl₂]·6H₂O as a photoredox catalyst under visible light irradiation in the presence of ¹⁸O₂ gas. rsc.org This reaction yields (4-¹⁸O)-4-hydroxybenzaldehyde, a direct precursor where the phenolic hydroxyl group contains the desired ¹⁸O isotope. This aldehyde can then be carried forward through several synthetic steps to build the final L-tyrosine molecule. rsc.org
Another approach leverages enzymatic synthesis. The enzyme tyrosine phenol lyase (TPL) catalyzes the synthesis of L-tyrosine from phenol, pyruvate, and ammonia. nih.govoup.com By using ¹⁸O-labeled phenol as a substrate in this biocatalytic reaction, L-Tyrosine (Phenol-¹⁸O) can be produced directly. This method offers the advantage of mild reaction conditions and high specificity. rsc.orgjmb.or.kr
Enantioselective Synthesis Strategies
Ensuring the correct stereochemistry to produce the biologically active L-enantiomer is paramount. Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.
In a multi-step chemical synthesis, after the creation of an ¹⁸O-labeled benzaldehyde (B42025) precursor, a Knoevenagel reaction can be performed with an N-protected glycine (B1666218) derivative. The crucial enantioselective step can then be an asymmetric transfer hydrogenation of the resulting dehydroamino acid derivative. This is often accomplished using a chiral catalyst, which selectively produces one enantiomer over the other. Following this key step, deprotection of the amino and carboxyl groups yields the final L-Tyrosine (Phenol-¹⁸O) product with very high enantiomeric excess (ee >99%). rsc.org
Enzymatic strategies are inherently enantioselective. The use of tyrosine phenol lyase (TPL) is a prominent example. researchgate.net This enzyme specifically catalyzes the formation of L-tyrosine from phenol, pyruvate, and ammonia. oup.com The reaction proceeds with retention of configuration, ensuring that only the L-isomer is synthesized. rsc.org This method is highly efficient and has been employed in various biocatalytic systems, including those using whole-cell biocatalysts, to produce L-tyrosine and its derivatives. acs.orgresearchgate.net
Microbial Production and Metabolic Engineering for L-Tyrosine (Phenol-¹⁸O) Precursors
While direct microbial production of isotopically labeled L-tyrosine is not standard, metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is extensively used to overproduce L-tyrosine itself or its key precursors. cnif.cnbohrium.com These engineered strains serve as powerful platforms for generating the necessary starting materials for subsequent labeling studies or enzymatic synthesis. The core of this engineering effort lies in optimizing the native shikimate pathway, which is the central metabolic route for the biosynthesis of aromatic amino acids. frontiersin.orgfrontiersin.org
Optimization of Shikimate Pathway Flux
The central challenge in overproducing L-tyrosine is to channel more carbon from central metabolism into and through the shikimate pathway. researchgate.net This involves increasing precursor supply and removing metabolic bottlenecks.
Increasing Precursor Supply: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org Overexpressing the gene for transketolase (tktA) enhances the production of E4P. nih.govfrontiersin.org
Deregulation of Key Enzymes: The first committed step is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In E. coli, this enzyme is subject to feedback inhibition by L-tyrosine. Using feedback-resistant (fbr) variants of this enzyme, such as those encoded by aroGfbr or aroFfbr, is a critical strategy to increase flux into the pathway. nih.govasm.org Similarly, the enzyme chorismate mutase/prephenate dehydrogenase (TyrA), which catalyzes steps specific to the tyrosine branch, is also a target for deregulation. nih.gov
Relieving Pathway Bottlenecks: Targeted proteomics and metabolite analysis have identified several bottlenecks in the pathway. asm.orgnih.gov One major bottleneck was the accumulation of intermediates due to the bifunctional activities of quinate/shikimate dehydrogenase (YdiB); replacing it with its paralog AroE resolved this issue. asm.orgnih.govlabpartnering.org Another bottleneck caused by low expression of dehydroquinate synthase (AroB) was alleviated by optimizing the gene's codons. nih.govlabpartnering.org Furthermore, replacing the native shikimate kinase (AroK) with its more efficient isozyme (AroL) improved the conversion of shikimate to downstream intermediates. nih.govasm.orgnih.gov
The table below summarizes key genetic modifications employed to optimize the shikimate pathway for L-tyrosine production.
| Gene | Encoded Enzyme | Organism | Engineering Strategy | Outcome | Reference |
| aroGfbr, tyrAfbr | DAHP synthase, Chorismate mutase/prephenate dehydrogenase | E. coli | Overexpression of feedback-resistant variants | Increased carbon flux into tyrosine pathway | nih.gov |
| tktA, ppsA | Transketolase A, Phosphoenolpyruvate synthase | E. coli | Overexpression | Increased availability of precursors E4P and PEP | nih.gov |
| aroE | Shikimate dehydrogenase | E. coli | Replace native ydiB with aroE | Alleviated bottleneck from intermediate accumulation | asm.orgnih.gov |
| aroL | Shikimate kinase II | E. coli | Replace native aroK with aroL | Improved conversion of shikimate | nih.govasm.org |
| ARO4fbr, ARO7fbr | DAHP synthase, Chorismate mutase | S. cerevisiae | Overexpression of feedback-resistant variants | Increased tyrosine production | nih.gov |
Engineering Cofactor Balance in Biosynthesis
The biosynthesis of L-tyrosine is an energy- and redox-intensive process, requiring cofactors such as ATP and NADPH. mdpi.com Ensuring a balanced and sufficient supply of these cofactors is crucial for achieving high yields. One key strategy is to increase the intracellular pool of the precursor PEP by engineering glucose uptake. Deleting components of the phosphotransferase system (PTS), which consumes one molecule of PEP for each molecule of glucose transported, makes more PEP available for the shikimate pathway. nih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP) is the primary source of NADPH required for biosynthesis. Engineering strategies often aim to upregulate the flux through the PPP to regenerate NADPH more efficiently. mdpi.com
Strategies for Strain Tolerance and Product Accumulation
As L-tyrosine accumulates to high concentrations, it can become toxic to the host cells, limiting further production. mdpi.com Therefore, enhancing strain tolerance is a critical aspect of metabolic engineering.
Adaptive Laboratory Evolution (ALE): This is a powerful method where microbial cultures are grown for extended periods under selective pressure (e.g., high concentrations of L-tyrosine) to select for mutants with improved tolerance and productivity. nih.govmdpi.com
Global Regulator Engineering: Rather than targeting individual genes, this approach involves mutating global regulators that control the expression of many genes simultaneously. Mutagenesis of subunits of RNA polymerase, such as RpoA and RpoD, has been shown to improve complex phenotypes like L-tyrosine production and tolerance. pnas.orgasm.org
Improving Product Export: To prevent the intracellular accumulation of L-tyrosine to toxic levels, its export out of the cell can be enhanced. Conversely, preventing the re-import of the secreted product is also effective. Deleting the gene for the L-tyrosine-specific transporter, tyrP, has been shown to increase the net accumulation of L-tyrosine in the culture medium. nih.govmdpi.com
Commercial Availability and Purity Considerations of L-Tyrosine (Phenol-¹⁸O)
Isotopically labeled compounds are specialty chemicals primarily used in research. L-Tyrosine (Phenol-¹⁸O) is commercially available from specialized suppliers. Cambridge Isotope Laboratories, Inc. (CIL), a prominent manufacturer of stable isotope-labeled compounds, lists L-Tyrosine (phenol-¹⁸O) in its catalog, indicating its availability for research purposes. otsuka.co.jp However, more complex labeling patterns, such as double-labeling with both ¹⁸O and ¹³C, may not be commercially available and often require custom synthesis. rsc.org
Purity is a critical consideration for these high-value reagents. Suppliers typically provide a detailed Certificate of Analysis (COA) specifying both chemical and isotopic purity. isotope.com For similar labeled L-tyrosine products, chemical purity is generally high, often exceeding 98%. isotope.comisotope.comisotope.com The isotopic enrichment, which indicates the percentage of molecules that contain the heavy isotope at the specified position, is also a key parameter. For L-Tyrosine (Phenol-¹⁸O), an isotopic enrichment of 85% has been cited by a commercial supplier. otsuka.co.jp For other positions and isotopes, enrichment levels can be as high as 99%. isotope.com These purity metrics are essential for ensuring the accuracy and reliability of experimental results in metabolic and mechanistic studies.
Advanced Analytical Methodologies for L Tyrosine Phenol 18o Research
Mass Spectrometry (MS) Techniques
Mass spectrometry stands as a cornerstone for the analysis of L-Tyrosine (Phenol-18O), offering high sensitivity and specificity. Various hyphenated MS techniques are utilized to determine isotope enrichment, perform quantitative analysis, and facilitate comparative proteomics.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Enrichment Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of L-Tyrosine (Phenol-18O). The process typically involves derivatization of the amino acid to increase its volatility, allowing for separation by gas chromatography before detection by mass spectrometry. This methodology is well-adopted in the metabolomics field for the analysis of stable isotope-assisted data. eurisotop.com The quality control of these labeled compounds often involves GC-MS to ensure high chemical and isotopic purity. buchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of L-Tyrosine and its modified forms in various biological matrices. This technique offers high specificity and sensitivity, often eliminating the need for extensive sample purification steps like solid-phase extraction. mdpi.com For instance, a sensitive LC-MS/MS method was developed for the simultaneous quantification of free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in human plasma. mdpi.com The use of stable isotope-labeled internal standards, such as those derived from L-Tyrosine (Phenol-18O), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.comnih.gov The high temperature and low pH required for derivatization in GC-MS can sometimes lead to the artificial generation of modified tyrosine species, a problem that is mitigated by using LC-MS/MS. mdpi.com
In a typical LC-MS/MS analysis of tyrosine, the protonated molecule [M+H]⁺ at an m/z of 182.08119 produces characteristic fragment ions at m/z 136.07578 and 119.04925, corresponding to the successive losses of a carboxyl group (COOH) and an amino group (NH2). researchgate.net
Applications in Proteomics: 18O-Labeling for Comparative Proteomics
The use of 18O-labeling is a versatile and cost-effective method in quantitative proteomics. iiarjournals.orgresearchgate.net In this "bottom-up" proteomics approach, proteins are enzymatically digested, and two 18O atoms from H₂¹⁸O are incorporated into the C-terminus of the resulting peptides. researchgate.net This labeling allows for the relative quantification of proteins between two samples (e.g., a control and a treated sample), where one is labeled with 16O (natural abundance) and the other with 18O. iiarjournals.orgoup.com
When the samples are mixed and analyzed by mass spectrometry, the peptide pairs appear with a characteristic mass difference, and the ratio of their signal intensities reflects the relative abundance of the protein in the original samples. oup.comnih.gov This technique is advantageous because it labels every peptide, with the exception of the C-terminal peptide of the protein. nih.gov The small 4 Da mass shift produced by the incorporation of two 18O atoms requires high-resolution mass spectrometers for accurate analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and structure of molecules. For L-Tyrosine (Phenol-18O), ¹⁷O NMR is particularly insightful for characterizing the phenolic oxygen.
¹⁷O NMR Spectroscopy for Phenolic Oxygen Characterization
While ¹⁸O itself is not directly observable by NMR, the principles of phenolic oxygen characterization are primarily studied using the NMR-active ¹⁷O isotope. Solid-state ¹⁷O NMR is a powerful technique for probing the local environment of oxygen atoms in organic molecules. ox.ac.uk It is particularly sensitive to hydrogen bonding, which significantly influences the ¹⁷O NMR parameters. ox.ac.uknmr4dynamics.de Studies on L-tyrosine have provided the first complete determination of the fundamental ¹⁷O NMR tensors for phenolic oxygens in different ionization states. nih.gov
Quadrupole Coupling (QC) and Chemical Shift (CS) Tensor Analysis
As a quadrupolar nucleus (spin I = 5/2), ¹⁷O possesses a quadrupole moment that interacts with the local electric field gradient (EFG), resulting in a quadrupole coupling (QC) interaction. nmr4dynamics.de This interaction, along with the chemical shift (CS) anisotropy, provides three-dimensional information about the local electronic structure. ox.ac.uk
Research on L-tyrosine has shown that while the ¹⁷O QC tensor changes very little upon ionization of the phenol (B47542) group, the ¹⁷O CS tensor exhibits a remarkable sensitivity. nih.gov Specifically, the isotropic ¹⁷O chemical shift increases by approximately 60 ppm upon phenol ionization. nih.gov Analysis of the CS tensor orientation in the molecular frame of reference has revealed a "cross-over" effect between the δ₁₁ and δ₂₂ components for both ¹⁷O and ¹³C CS tensors, which is crucial for understanding the relationship between the observed tensor components and chemical bonding. nih.gov
Table 1: ¹⁷O NMR Parameters for the Phenolic Oxygen in L-Tyrosine Compounds nih.gov
| Compound | Isotropic Chemical Shift (δiso) / ppm | Quadrupole Coupling Constant (CQ) / MHz | Asymmetry Parameter (ηQ) |
| L-Tyr | 87 | 7.9 | 0.85 |
| L-Tyr·HCl | 90 | 7.9 | 0.90 |
| Na₂(L-Tyr) | 147 | 7.6 | 0.95 |
pH-Dependent Chemical Shifts of Sidechain Phenol Group
The chemical shift of the phenolic group in L-Tyrosine is sensitive to the pH of the surrounding environment. This property is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for probing the local environment and protonation state of tyrosine residues in peptides and proteins. The pKa of the phenolic group of free L-Tyrosine is approximately 10.1. rsc.org In proteins, this value can be significantly altered by the local microenvironment, including hydrogen bonding and electrostatic interactions.
NMR spectroscopy can be used to determine the pKa values of individual tyrosine residues within a protein by monitoring the pH-dependent changes in the chemical shifts of the aromatic ring protons or carbons. nih.gov Specifically, the chemical shifts of the Cγ and Cε carbons of the phenol ring are responsive reporters of the side-chain protonation state. nih.gov As the pH increases and the phenol group deprotonates to a phenolate (B1203915), the electron density around the ring changes, leading to a downfield shift in the Cγ resonance and an upfield shift in the Cζ resonance. By plotting the chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be determined. pnas.org
The substitution of the naturally occurring 16O in the phenol group with its heavier isotope, 18O, introduces a small but measurable isotope effect on the 13C chemical shifts. This 18O isotope effect can be utilized to further refine NMR studies. For instance, the 18O-induced shift in the 13C spectrum can help in assigning the resonances of specific tyrosine residues, especially in complex protein spectra where signal overlap is a problem. The magnitude of the isotope shift is typically small, on the order of 0.02 to 0.03 ppm for carbons directly bonded to the oxygen. nih.gov
Use of L-Tyrosine (Phenol-18O) in Biomolecular NMR Studies
Isotopically labeled amino acids, including L-Tyrosine (Phenol-18O), are indispensable tools in biomolecular NMR for studying protein structure and dynamics. acs.orgnih.gov The incorporation of 18O at the phenol group of tyrosine provides a subtle but powerful probe for investigating specific aspects of protein behavior at an atomic level.
Probing Protein Dynamics at Atomic Resolution
The dynamics of proteins, which span a wide range of timescales, are crucial for their function. NMR spectroscopy is uniquely suited to characterize these motions. The incorporation of L-Tyrosine labeled with stable isotopes can provide insights into these dynamic processes. windows.net While 18O itself is not directly observed in standard NMR experiments, its influence on the relaxation properties of neighboring nuclei, such as 13C, can be detected. These subtle changes can provide information about the mobility of the tyrosine side chain.
Furthermore, the study of large-amplitude motions, such as the "breathing" motions of proteins, can be facilitated by observing the flipping of aromatic rings like that of tyrosine. windows.netbiorxiv.org The rate of these ring flips is sensitive to the packing and flexibility of the protein core. While 18O labeling at the phenol group does not directly report on ring flips, it can be used in conjunction with other isotopic labeling schemes (e.g., 13C and 2H) to dissect the complex dynamics of the protein interior.
Elucidation of Aromatic Spin Systems and Rotational Motions
The analysis of aromatic spin systems in proteins by NMR can be challenging due to extensive spin-spin couplings and chemical shift overlap. rsc.org Selective isotopic labeling, including the use of L-Tyrosine (Phenol-18O), can help to simplify complex spectra and facilitate the assignment of resonances. researchgate.net The 18O isotope can induce small shifts in the 13C resonances of the aromatic ring, aiding in their resolution and assignment.
The rotational motion of the tyrosine side chain around the Cβ-Cγ bond axis, known as a ring flip, is a key dynamic process in proteins. acs.orgbiorxiv.orgpnas.org These flips occur on a timescale from microseconds to seconds and reflect the conformational flexibility of the protein. biorxiv.org NMR spectroscopy is a powerful technique to study these motions. By analyzing the lineshapes of the aromatic proton or carbon signals as a function of temperature, the rate of ring flipping can be determined. While 18O labeling alone is not the primary method to study ring flips, it can be part of a broader isotopic labeling strategy to accurately define the aromatic spin systems and their dynamic behavior.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as free radicals. Tyrosine can form a stable neutral radical (tyrosyl radical) through the loss of a hydrogen atom from its phenolic hydroxyl group. This radical plays a crucial role in various biological processes, including enzyme catalysis. nih.govrutgers.edu
Probing Electronic Structure and Spin Density Distribution in Tyrosine Radicals
EPR spectroscopy provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the tyrosyl radical. acs.orgresearchgate.net The g-tensor and hyperfine coupling constants, which are determined from the EPR spectrum, are sensitive to the local environment and conformation of the radical. researchgate.netmdpi.com
The spin density is not localized solely on the oxygen atom but is delocalized over the entire phenolic ring. acs.org Isotopic labeling of the tyrosine molecule with magnetic nuclei, such as 13C, allows for the measurement of hyperfine coupling constants, which are directly related to the spin density at that particular nucleus. acs.orgresearchgate.net By systematically labeling different positions on the aromatic ring, a detailed map of the spin density distribution can be constructed. This information is critical for understanding the reactivity and function of the tyrosyl radical in biological systems. nih.gov
Combination with 17O-Enriched Tyrosine for Spin Density Determination
To directly probe the spin density on the phenolic oxygen, it is necessary to use tyrosine enriched with the magnetic isotope 17O (I=5/2). acs.orgresearchgate.netresearchgate.net The hyperfine coupling to the 17O nucleus provides a direct measure of the unpaired spin density at the oxygen atom. researchgate.net
Studies using 17O-labeled tyrosine have shown that a significant portion of the spin density resides on the phenolic oxygen. acs.orgresearchgate.net For example, in the tyrosyl radical in ribonucleotide reductase, the spin density on the oxygen was determined to be approximately 0.29. researchgate.net The combination of 17O labeling with 13C and 2H labeling provides a comprehensive picture of the spin density distribution across the entire tyrosyl radical. acs.orgresearchgate.netnih.gov This detailed experimental data is invaluable for benchmarking and refining theoretical calculations of the electronic structure of these important biological radicals. researchgate.net
Applications in Mechanistic Enzymology and Biochemical Pathway Elucidation
Tyrosine Phenol-Lyase (TPL) Mechanistic Studies
Tyrosine Phenol-Lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible β-elimination of L-tyrosine to phenol (B47542) and ammonium (B1175870) pyruvate (B1213749). nih.govnih.gov The use of L-tyrosine labeled with heavy isotopes, including at the phenolic oxygen, has been instrumental in dissecting the intricate catalytic mechanism of this enzyme.
Role of Specific Active Site Residues (e.g., Asparagine 185)
The active site of TPL contains several highly conserved residues that are crucial for its catalytic activity. One such residue is Asparagine 185 (Asn185). oup.comnih.gov X-ray crystallographic studies have shown that while Asn185 does not directly interact with the PLP cofactor in the holoenzyme, a conformational change upon substrate binding facilitates the formation of a hydrogen bond between Asn185 and the 3'-oxygen atom of the cofactor. oup.comnih.gov
Analysis of Quinonoid Intermediates in Catalysis
The catalytic cycle of TPL involves the formation of a quinonoid intermediate after the abstraction of the α-proton from the external aldimine formed between L-tyrosine and PLP. nih.govnih.gov These intermediates are central to the reactions catalyzed by many PLP-dependent enzymes. nih.govacs.org Spectroscopic and crystallographic studies have been employed to trap and analyze these transient species. nih.govnih.gov
The formation of quinonoid intermediates can be observed spectroscopically, often showing a characteristic absorbance peak around 500 nm. oup.com In studies with mutant enzymes like N185A TPL, the destabilization of the quinonoid intermediate is evident. oup.com Crystal structures of TPL complexed with substrate analogs like L-alanine and L-methionine have provided high-resolution views of the quinonoid intermediates, revealing a network of interactions that stabilize their planar geometry. nih.govnih.gov These structures show that the active site closure protects the quinonoid intermediate from the solvent and positions key catalytic residues for the subsequent steps of the reaction. nih.govnih.gov
Conformational Changes in Enzyme Activity (Open vs. Closed Conformations)
TPL undergoes significant conformational changes during its catalytic cycle, transitioning between "open" and "closed" states. nih.govnih.gov The binding of the substrate induces a domain movement that closes the active site. nih.govnih.govresearchgate.net This closure is critical for catalysis as it shields the reactive intermediates from the solvent and brings essential catalytic residues into the correct orientation for the reaction to proceed. nih.govnih.govresearchgate.net
X-ray crystallography has captured both the open and closed conformations of the TPL active site. nih.govacs.org In the open state, the active site is accessible to the solvent. nih.gov Upon substrate binding and formation of the quinonoid intermediate, the enzyme transitions to the closed conformation. nih.govacs.org This conformational change is thought to be a driving force for the tautomerization of the phenol moiety of tyrosine into a cyclohexadienone, which is a better leaving group. nih.gov The transition to the closed state also creates a hydrophobic environment that facilitates the elimination of phenol. nih.gov After the reaction is complete, the active site reopens to release the products. nih.gov
Kinetic Isotope Effects (KIE) and Solvent Isotope Effects (SIE)
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating enzyme mechanisms by measuring the change in reaction rate when an atom in the substrate is replaced with one of its heavier isotopes. uw.edu.pluw.edu.pl In the context of TPL, KIEs have been used to identify rate-limiting steps and to probe the nature of proton transfer events. rsc.orgnih.gov
| Isotope Effect | Substrate | Solvent | Value | Interpretation |
|---|---|---|---|---|
| α-KIE | 3-fluoro-L-tyrosine | H₂O | 3.4 | α-proton abstraction is partially rate-limiting. |
| α-KIE | 3-fluoro-L-tyrosine | D₂O | 2.0 | Solvent affects the proton abstraction step. |
| Solvent KIE | L-tyrosine/3-fluoro-L-tyrosine | - | 1.7 | Tautomerization stage is at equilibrium. |
| β-KIE | 3-fluoro-L-tyrosine | H₂O | 1.1 | β-elimination is the primary rate-limiting step. |
An interesting phenomenon observed in TPL catalysis is the "internal return" of the α-proton. nih.govresearchgate.netnih.gov This means that after the α-proton is abstracted by a catalytic base (Lys-257), it can be returned to the substrate before it exchanges with protons from the solvent (D₂O). nih.govnih.gov This internal return was observed in the racemization of alanine (B10760859) catalyzed by TPL and also in the β-elimination reaction with the natural substrate, L-tyrosine. nih.gov The efficiency of this internal transfer is estimated to be around 7-10%. nih.gov This process is facilitated by a network of hydrogen bonds within the active site that connects the catalytic base to the substrate. nih.gov Studies with L-phenylalanine have shown that accounting for this internal return is necessary to accurately explain the rate of isotopic exchange. researchgate.netnih.gov
Applications in the Biosynthesis of Secondary Metabolites and Natural Products
The structural diversity of natural products often arises from intricate and unique enzymatic transformations. L-Tyrosine (phenol-¹⁸O) has been instrumental in deciphering the biosynthetic logic behind the formation of several complex secondary metabolites.
Tracing Carbon and Oxygen Flux in Complex Biosynthetic Pathways
Understanding the flow of atoms from primary metabolites to complex natural products is a central goal of biosynthesis research. Isotopic labeling is the key to mapping these pathways. In advanced studies, dual-labeling with both ¹³C and ¹⁸O in the same precursor molecule, such as (4'-hydroxy-¹⁸O,1-¹³C)-L-tyrosine, allows for the simultaneous tracing of both carbon and oxygen flux. beilstein-journals.orgrsc.org This technique is particularly powerful for dissecting biosynthetic pathways where a precursor molecule is incorporated whole or undergoes rearrangements. The ¹³C label confirms the incorporation of the tyrosine backbone into the final product, while the ¹⁸O label reports on the chemical fate of the phenolic hydroxyl group, revealing whether it is retained, lost, or transferred during the enzymatic cascade. rsc.org
Elucidation of Cyclization Mechanisms (e.g., Pyrrocidines)
A compelling example of the power of L-Tyrosine (phenol-¹⁸O) is in solving the complex cyclization mechanism of pyrrocidines, a class of fungal natural products featuring a highly strained portlandpress.comparacyclophane ring system. beilstein-journals.org Researchers hypothesized two primary mechanisms for the formation of the macrocyclic ether linkage in pyrrocidine A, a product of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) in the fungus Acremonium zeae. beilstein-journals.orgnih.govresearchgate.net
One proposed route involved an oxidation of the tyrosine aromatic ring, which would lead to the loss of the original phenolic oxygen. A second route proposed a direct nucleophilic attack of the phenolic oxygen on the polyketide chain, which would conserve the oxygen atom. beilstein-journals.org By feeding the fungus a synthetically prepared (4'-hydroxy-¹⁸O,1-¹³C)-L-tyrosine, researchers were able to resolve this ambiguity. Mass spectrometry analysis of the resulting pyrrocidine A showed the incorporation of both the ¹³C and ¹⁸O labels. beilstein-journals.orgrsc.org This result provided conclusive evidence that the phenolic oxygen is retained and acts as a nucleophile to form the bent aryl ether, establishing that the paracyclophane ring is formed directly without an intermediate loss of aromaticity. beilstein-journals.orgresearchgate.net
| Proposed Cyclization Mechanism | Key Intermediate Feature | Predicted Fate of ¹⁸O Label | Experimental Outcome |
|---|---|---|---|
| Route A: Oxidation First | Oxidation of aromatic ring to a quinone-like moiety | Loss of ¹⁸O | Contradicted by data |
| Route B: Nucleophilic Attack | Direct attack of the phenolic oxygen | Retention of ¹⁸O | Supported by data beilstein-journals.orgrsc.org |
Investigation of Enzymatic Oxidative Decarboxylation
Enzymatic decarboxylation, the removal of a carboxyl group, is a fundamental reaction in biochemistry. acs.org In the biosynthesis of some natural products, this occurs via an oxidative mechanism on an amino acid substrate. researchgate.net For example, enzymes like CndG and FeeG are known to catalyze the oxidative decarboxylation of N-substituted tyrosine derivatives to form a styryl moiety. researchgate.net This type of reaction is believed to proceed through a p-quinone methide intermediate. researchgate.net
In such investigations, L-Tyrosine (phenol-¹⁸O) is an invaluable probe. While the decarboxylation itself removes the carboxyl group at the opposite end of the molecule, the ¹⁸O label on the phenol ring allows researchers to test if the phenolic group is chemically involved or altered during the reaction. The retention or loss of the ¹⁸O label can provide critical evidence for or against proposed mechanisms involving the formation of intermediates that might affect the phenol group, such as a quinone methide. acs.orgresearchgate.net
Transamination and Aromatic Amino Acid Biosynthesis
L-Tyrosine (phenol-¹⁸O) is also a critical tool for studying the fundamental enzymatic reactions involved in the biosynthesis and metabolism of aromatic amino acids.
Tyrosine Aminotransferase Studies
Tyrosine aminotransferase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of an amino group from tyrosine to an α-keto acid, a key step in tyrosine catabolism. wikipedia.org The standard mechanism for this reaction involves the formation of a Schiff base between PLP and the amino acid's amino group, followed by a tautomerization and hydrolysis, which transfers the amino group without directly involving the phenolic side chain.
Using L-Tyrosine (phenol-¹⁸O) in assays with tyrosine aminotransferase serves as a crucial mechanistic control. The definitive retention of the ¹⁸O label in the product, p-hydroxyphenylpyruvate, would confirm that the phenolic hydroxyl group is merely a spectator to the reaction. This experimental result would provide strong evidence against alternative, non-canonical mechanisms that might involve the phenol group and would validate the accepted catalytic pathway.
Shikimate Pathway Investigations
The shikimate pathway is the central metabolic route for the de novo biosynthesis of aromatic amino acids—phenylalanine, tryptophan, and tyrosine—in plants, fungi, and microorganisms. nih.govannualreviews.organnualreviews.org The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and culminates in the branch-point metabolite chorismate, which is then converted to tyrosine. nih.govnih.gov
While L-tyrosine is an end-product of this pathway, feeding experiments with L-Tyrosine (phenol-¹⁸O) are essential for studying the vast network of secondary metabolic pathways that use tyrosine as a starting material. portlandpress.com Furthermore, isotopic labeling with ¹⁸O (often from H₂¹⁸O) is a proven technique for elucidating the mechanisms of enzymes within the shikimate pathway itself, such as chorismatases. beilstein-journals.org The use of L-Tyrosine (phenol-¹⁸O) allows researchers to trace the fate of the phenol oxygen as tyrosine is converted into a myriad of natural products, providing insight into the downstream enzymatic tailoring reactions that create chemical diversity.
Applications in Metabolic Studies and Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA)
While 18O labeling is ideal for tracing and quantification, understanding the rate or "flux" of entire metabolic pathways often requires tracing the backbone of metabolites, which is composed of carbon atoms. For this, researchers turn to 13C-Metabolic Flux Analysis (13C-MFA). This powerful technique uses substrates labeled with the stable isotope carbon-13 (e.g., [1-13C]glucose) to map the flow of carbon through the central metabolic network. nih.govnih.gov Although L-Tyrosine (phenol-18O) is not the tracer in 13C-MFA, the principles of MFA are highly relevant for studying the metabolism associated with tyrosine and its structural components, such as phenol (B47542).
13C-MFA is an effective approach to quantitatively map the distribution of carbon throughout the central metabolic pathways. frontiersin.org By feeding cells a 13C-labeled carbon source like glucose, researchers can measure the pattern of 13C incorporation into proteinogenic amino acids, including tyrosine. nih.gov This labeling pattern provides a detailed fingerprint of the metabolic fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Computational modeling is then used to calculate the specific rates of each reaction in the network, revealing how cells allocate carbon resources to produce biomass and energy. frontiersin.org
A key application of 13C-MFA is to understand how cells adapt their metabolism in response to environmental stressors or perturbations. For instance, studies have investigated the effect of phenol, a structural component of tyrosine, on the central carbon metabolism of Escherichia coli. nih.govfrontiersin.org The presence of phenol in the culture medium was found to decrease the growth rate and biomass yield, indicating a significant impact on carbon flow. frontiersin.org
Using 13C-MFA, researchers precisely quantified the metabolic rerouting caused by phenol stress. The analysis revealed that while fluxes in the upper pathways like glycolysis and the PPP were largely unchanged, a major shift occurred downstream. Specifically, the flux through the TCA cycle was significantly reduced, while the flux towards acetate (B1210297) production from acetyl-CoA increased. nih.gov
Table 1: Impact of Phenol on Metabolic Fluxes in E. coli
| Metabolic Pathway/Reaction | Flux Change with 0.1% Phenol | Flux Change with 0.15% Phenol |
| TCA Cycle Flux | Reduced by 25% | Further reduced |
| Acetate Production | Increased by 30% | Further increased |
| Citrate (B86180) Synthase Flux | Significantly decreased | Severely inhibited (to 11%) |
This table summarizes data from a 13C-MFA study on E. coli, showing how increasing phenol concentrations alter carbon flux distribution. nih.govfrontiersin.org
By providing a dynamic map of metabolite traffic, isotopic tracers allow for a deeper mechanistic understanding of metabolic regulation that is not possible by simply measuring metabolite concentrations. eurisotop.com An elevated level of a metabolite could be due to increased production or decreased consumption; only flux analysis can distinguish between these possibilities. eurisotop.com
In the case of phenol toxicity in E. coli, 13C-MFA pinpointed the TCA cycle as a major affected pathway. nih.gov To understand the underlying mechanism, in vitro enzyme assays were performed, which revealed that citrate synthase, the first enzyme in the TCA cycle, is directly inhibited by phenol. nih.govfrontiersin.org This finding suggests that phenol's toxic effect is not just at the gene expression level but involves direct interference with enzyme activity, leading to the observed redistribution of carbon flux away from the TCA cycle and towards acetate fermentation. frontiersin.org This integrated approach of flux analysis and enzyme kinetics provides a comprehensive picture of metabolic pathway regulation under stress.
Phenol Metabolism and Detoxification Pathways
The isotopically labeled compound L-Tyrosine (phenol-¹⁸O) is a powerful tool for tracing the metabolic fate of L-tyrosine, particularly its conversion to phenol and subsequent detoxification processes. The incorporation of the heavy isotope, ¹⁸O, into the phenol ring allows researchers to distinguish and track this specific molecule through complex biological systems. This facilitates a detailed investigation of metabolic rates and the specific contributions of different enzymatic pathways to phenol production and elimination.
Enzymatic Production of Phenol from L-Tyrosine by Gut Bacteria
A significant amount of phenol in the body is produced by the gut microbiota from the amino acid L-tyrosine. nih.gov This conversion is primarily catalyzed by the enzyme tyrosine phenol-lyase (TPL), which is present in several species of intestinal bacteria. nih.govrsc.org The use of L-Tyrosine (phenol-¹⁸O) in metabolic studies enables scientists to unequivocally identify phenol derived from the bacterial breakdown of tyrosine. When this labeled L-tyrosine is introduced, the resulting ¹⁸O-labeled phenol can be detected in feces, blood, and urine, providing a clear measure of the gut microbiome's contribution to the body's total phenol load. nih.gov
This isotopic tracing method is crucial for quantifying the flux of tyrosine through this bacterial metabolic pathway. Research has confirmed that various gut bacteria, including species of Citrobacter and Morganella, express TPL and are capable of producing phenol. nih.govnih.gov The production of phenol by these bacteria is influenced by environmental conditions within the gut, such as pH and the availability of carbohydrates. nih.gov For instance, the presence of fermentable carbohydrates has been shown to reduce the fermentation of amino acids and the subsequent production of phenols. nih.gov
Table 4: Key Gut Bacterial Species and Factors in Phenol Production
| Bacterial Genus/Species | Key Enzyme | Influence of Environmental Factors |
| Citrobacter freundii | Tyrosine phenol-lyase (TPL) nih.gov | Activity is influenced by substrate availability. |
| Morganella morganii | Tyrosine phenol-lyase (TPL) nih.gov | Phenol production can be inhibited by certain dietary compounds. nih.gov |
| Bacteroides species | Tyrosine phenol-lyase (TPL) nih.gov | Amino acid fermentation is preferred at higher colonic pH. nih.gov |
| Clostridium species | Tyrosine phenol-lyase (TPL) nih.gov | Carbohydrate availability can decrease phenol production. nih.gov |
Modulation of Amino Acid Metabolism by Phenolic Compounds
The metabolic pathways of phenolic compounds and amino acids are interconnected. mdpi.com Phenolic compounds, including those produced by gut bacteria from L-tyrosine, can influence the metabolism of other amino acids. mdpi.comrsc.org By using tracers like L-Tyrosine (phenol-¹⁸O), researchers can follow the journey of microbially-produced phenol and observe its effects on various host metabolic processes.
Elevated concentrations of phenol have been shown to affect the central carbon metabolism in microorganisms like Escherichia coli, a common gut bacterium. frontiersin.orgnih.gov Specifically, studies have revealed that phenol can inhibit key enzymes, such as citrate synthase, which is central to the TCA cycle. frontiersin.orgnih.gov This inhibition can alter the flow of carbon through major metabolic pathways, including those involved in the synthesis and degradation of amino acids. frontiersin.orgnih.gov Furthermore, phenolic acids can modulate the metabolism of aromatic amino acids like tryptophan, which in turn can influence pathways related to immune regulation and the production of neurotransmitters. mdpi.com The interplay between phenolic compounds and amino acid metabolism highlights the complex communication between the gut microbiota and the host's systemic metabolic state.
Table 5: Research Findings on the Metabolic Impact of Phenolic Compounds
| Research Focus | Key Finding | Implication for Amino Acid Metabolism |
| Central Carbon Metabolism in E. coli | Phenol inhibits citrate synthase, a key enzyme in the TCA cycle. frontiersin.orgnih.gov | This leads to a reduction in the TCA cycle flux, affecting the metabolic pathways connected to amino acid biosynthesis and catabolism. frontiersin.orgnih.gov |
| Aromatic Amino Acid Metabolism | Phenolic acids can modulate the metabolism of tryptophan. mdpi.com | This can influence serotonin (B10506) production and immune responses, which are linked to tryptophan pathways. mdpi.com |
| Gut Microbiota Metabolism | Phenolic compounds are generated from the microbial breakdown of plant polyphenols and aromatic amino acids like tyrosine. nih.gov | This demonstrates a direct link between dietary components, microbial activity, and the production of metabolites that can influence host amino acid pools. |
Applications in Structural Biology and Protein Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy used in quantitative proteomics. creative-proteomics.com The method involves growing cultured cells in media where a standard "light" amino acid is replaced by its "heavy" stable isotope-labeled counterpart. sigmaaldrich.com Over several cell divisions, this heavy amino acid is fully incorporated into all newly synthesized proteins. thermofisher.com By comparing the proteomes of cells grown in "light" and "heavy" media under different experimental conditions, researchers can accurately quantify changes in protein abundance. creative-proteomics.comnih.gov While L-arginine and L-lysine are commonly used, L-tyrosine is also a key component in SILAC-based studies. nih.gov The use of L-Tyrosine (phenol-¹⁸O) allows for a 2 Dalton mass shift for each tyrosine residue incorporated, enabling quantitative comparisons.
The primary application of SILAC is the relative quantification of protein expression levels between different cell states. thermofisher.com In a typical experiment, two cell populations are cultured; one receives standard media containing "light" L-Tyrosine (with ¹⁶O), while the other receives media with "heavy" L-Tyrosine (phenol-¹⁸O). nih.gov After exposing the two populations to different conditions (e.g., control vs. drug treatment), the cells are combined, lysed, and the proteins are digested, typically with trypsin. nih.gov
During mass spectrometry (MS) analysis, a peptide containing one tyrosine residue will appear as a pair of peaks—a doublet—separated by approximately 2 Da. nih.gov The intensity ratio of these heavy and light peptide peaks directly reflects the relative abundance of the source protein in the two populations. nih.gov This approach eliminates variability introduced during sample preparation because the samples are combined early in the workflow, ensuring that any protein loss affects both populations equally. acs.org This precision allows for the accurate profiling of thousands of proteins in a single experiment, revealing complex cellular responses to stimuli. creative-proteomics.com
| Feature | SILAC with L-Tyrosine (phenol-¹⁸O) | Enzymatic ¹⁸O Labeling |
| Labeling Stage | In vivo (during protein synthesis in living cells) creative-proteomics.com | In vitro (post-lysis, during enzymatic digestion) nih.gov |
| Labeled Moiety | Phenol (B47542) group of every tyrosine residue wikipedia.org | C-terminal carboxyl group of every peptide nih.gov |
| Mass Shift | +2 Da per tyrosine residue | +2 or +4 Da per peptide nih.gov |
| Key Advantage | High precision; samples combined early, minimizing downstream experimental error. acs.org | Applicable to any protein sample, including tissues and non-dividing cells that cannot be metabolically labeled. nih.govresearchgate.net |
| Key Limitation | Limited to organisms and cells that can be metabolically labeled in culture. nih.govacs.org | Potential for incomplete labeling can complicate data analysis. nih.gov |
Table 1: Comparison of Isotope Labeling Techniques for Quantitative Proteomics. This table contrasts the in vivo SILAC method using L-Tyrosine (phenol-¹⁸O) with the in vitro enzymatic ¹⁸O labeling technique, highlighting their distinct methodologies and applications in proteomics.
Tyrosine phosphorylation is a critical post-translational modification (PTM) that governs cellular signaling pathways related to cell growth, differentiation, and metabolism. wikipedia.orgnih.govupc.edu Quantifying changes in phosphorylation is key to understanding these processes. The SILAC methodology using L-Tyrosine (phenol-¹⁸O) can be powerfully combined with enrichment techniques, such as immunoprecipitation with anti-phosphotyrosine antibodies, to specifically study the phosphoproteome. nih.govmit.edu
In this approach, two cell populations are differentially labeled with light and heavy tyrosine and subjected to different conditions (e.g., with and without growth factor stimulation). nih.govresearchgate.net After cell lysis and protein digestion, phosphotyrosine-containing peptides are selectively enriched from the mixed sample. nih.govmit.edu Subsequent MS analysis reveals the relative abundance of specific phosphorylation sites by comparing the intensity of the heavy and light phosphopeptide pairs. nih.govresearchgate.net This allows researchers to pinpoint which signaling pathways are activated or deactivated in response to a stimulus, providing a dynamic view of cellular regulation. knaw.nlnih.gov
| Research Area | Labeling Strategy | Key Findings |
| EGF Receptor Signaling | SILAC combined with anti-phosphotyrosine immunoprecipitation. nih.govresearchgate.net | Identified and quantified 73 regulated phosphotyrosine sites in HeLa cells upon EGF stimulation, providing a detailed map of the signaling cascade. nih.govnih.gov |
| General Phosphoproteomics | Enzymatic ¹⁸O labeling combined with phosphatase treatment. | Developed a method to determine the absolute degree of phosphorylation of a peptide in a complex mixture without requiring enrichment. acs.org |
| Protein Interaction Networks | Optimized ¹⁸O labeling with affinity purification. | Successfully identified known and novel interaction partners of the cell cycle regulator Cdk9, demonstrating the method's value for network analysis. nih.gov |
Table 2: Research Findings in Tyrosine Phosphorylation Analysis. This table summarizes selected research findings where isotope labeling techniques, including principles applicable to L-Tyrosine (phenol-¹⁸O), were used to investigate protein phosphorylation.
Site-Directed Stable Isotope Incorporation in Genetically Encoded Amino Acids
Beyond metabolic labeling, it is possible to incorporate L-Tyrosine (phenol-¹⁸O) at a single, predetermined position within a protein sequence. This is achieved through genetic code expansion, which utilizes an engineered aminoacyl-tRNA synthetase and its corresponding tRNA to recognize a specific codon (often a stop codon like UAG) and insert the labeled amino acid during protein translation. nih.govmdpi.com This site-specific placement turns the ¹⁸O-labeled tyrosine into a precise, non-perturbative probe for advanced spectroscopic analysis.
Understanding how a protein's structure dictates its function requires tools that can report on atomic-level details. Site-specific incorporation of L-Tyrosine (phenol-¹⁸O) provides such a tool for vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy. nih.gov The vibrational frequency of the C-¹⁸O bond in the phenol ring is sensitive to its local environment, including factors like hydrogen bonding. nih.govnih.gov
By monitoring the specific frequency of the C-¹⁸O bond, researchers can gain insights into the role of a particular tyrosine residue. For instance, a shift in this frequency can indicate changes in the hydrogen-bonding network within an enzyme's active site during catalysis. nih.gov This allows for the direct observation of the local environmental changes that are fundamental to the protein's mechanism of action, linking its structure to its function with high precision. calstate.edu
The binding of a ligand, such as a drug or a natural substrate, to a protein often induces subtle conformational changes. If a tyrosine residue is involved in this interaction, its local environment will be altered. By placing an L-Tyrosine (phenol-¹⁸O) label at the suspected binding site, these changes can be directly observed. mst.edu
Upon ligand binding, the formation or disruption of a hydrogen bond involving the labeled phenol oxygen will cause a measurable shift in its C-¹⁸O vibrational frequency in the IR spectrum. acs.org This provides unambiguous evidence that the specific tyrosine residue is part of the binding pocket and reports on the nature of its interaction with the ligand. This technique is invaluable for validating computational docking models and for understanding the molecular basis of drug-target engagement. mst.edu
Protein Folding and Conformational Dynamics Studies
Protein folding is a complex process involving a series of conformational changes that lead to a protein's functional three-dimensional structure. Misfolding, conversely, is associated with numerous diseases. Spectroscopic techniques that can monitor these dynamics in real-time are crucial for understanding these processes. While intrinsic tyrosine fluorescence is often used, it provides a general signal from all tyrosines. d-nb.inforsc.org
Site-directed incorporation of L-Tyrosine (phenol-¹⁸O) provides a more specific and powerful probe for these studies. acs.org The C-¹⁸O vibration serves as a localized sensor whose frequency reports on the residue's immediate environment, such as its exposure to solvent or its participation in hydrogen bonds. nih.govuzh.ch Using time-resolved IR spectroscopy, researchers can track the changes in this vibrational frequency as the protein folds, unfolds, or switches between different conformational states. acs.org This allows the folding pathway to be mapped from the perspective of a single, strategically placed residue, revealing transient intermediates and the sequence of structural events that define the protein's dynamic landscape. acs.orgpnas.org
| Spectroscopic Method | Information Gained from L-Tyrosine (phenol-¹⁸O) Probe | Application Example |
| FTIR Spectroscopy | Provides information on the local hydrogen-bonding environment and secondary structure at the labeled site. nih.gov | Determining the orientation of a specific residue within a membrane protein; probing the local environment in an enzyme's active site. nih.govnih.gov |
| Time-Resolved IR Spectroscopy | Tracks changes in the local environment of the labeled tyrosine over time (femtoseconds to seconds). acs.orguzh.ch | Monitoring the kinetics of protein folding/unfolding pathways and detecting short-lived conformational intermediates. acs.org |
| Resonance Raman Spectroscopy | Gives detailed information on the vibrational modes of the phenol ring, which are sensitive to electronic structure and interactions. nih.govnih.gov | Characterizing the electronic state and bonding of tyrosine radicals in enzymatic reactions or metal-binding sites. nih.govnih.gov |
| 2D IR Spectroscopy | Reveals couplings between different vibrational modes, providing detailed structural constraints and dynamics. pnas.orgescholarship.org | Mapping the domain structure of protein aggregates like amyloid fibrils and distinguishing between different secondary structures (e.g., helices vs. extended chains). pnas.orgescholarship.org |
Table 3: Applications of Site-Directed L-Tyrosine (phenol-¹⁸O) Labeling in Spectroscopy. This table outlines how a site-specifically incorporated L-Tyrosine (phenol-¹⁸O) can be utilized in various advanced spectroscopic techniques to probe distinct aspects of protein structure and dynamics.
Analysis of Amide and Side Chain Motions
Understanding the dynamics of amino acid side chains and the protein backbone is crucial for deciphering how proteins function. L-Tyrosine (phenol-¹⁸O) is particularly useful in this context when analyzed with vibrational spectroscopy.
Vibrational techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy measure the frequencies of molecular vibrations. mdpi.com These frequencies are highly sensitive to the local environment of the vibrating group, including its hydrogen bonding interactions and conformational state. horiba.com The primary challenge in studying proteins is the immense number of overlapping vibrational signals. Isotope editing—the specific incorporation of an isotope like ¹⁸O—provides a solution by shifting the frequency of vibrations involving the labeled atom. nih.gov
Substituting the naturally abundant ¹⁶O with ¹⁸O in the tyrosine phenol group results in a discernible downward shift in the frequency of the C-O stretching vibration. This ¹⁸O-shifted signal serves as a unique marker, allowing researchers to focus exclusively on the labeled tyrosine side chain.
Detailed Research Findings:
Probing Hydrogen Bonds: The tyrosine side chain frequently participates in hydrogen bonds, which are critical for stabilizing protein structure and for catalytic mechanisms. The strength and geometry of these hydrogen bonds influence the vibrational frequency of the phenol group. Raman spectroscopy reveals a characteristic doublet for tyrosine near 830 cm⁻¹ and 850 cm⁻¹, and the intensity ratio of these two bands (I₈₅₀/I₈₃₀) is a sensitive indicator of the hydrogen-bonding status of the hydroxyl group. horiba.com By using L-Tyrosine (phenol-¹⁸O), the vibrations involving the C-¹⁸O-H group can be specifically monitored, providing a clearer picture of its role as a hydrogen bond donor or acceptor.
Time-Resolved Dynamics: Time-resolved infrared spectroscopy can track protein dynamics during a reaction or conformational change. nih.gov For instance, in studies of photoactive proteins, the formation of transient species like tyrosine radicals can be observed. The deprotonated, neutral tyrosine radical is a key intermediate in many enzymes. nih.gov By labeling the tyrosine with ¹⁸O, the C=O• stretching vibration of the tyrosyl radical can be unambiguously identified in the difference spectra, distinguishing it from the plethora of other carbonyl signals from the protein backbone or other side chains. nih.gov This allows for precise tracking of the side chain's involvement in electron and proton transfer events.
Table 1: Representative Vibrational Frequencies of Tyrosine Side Chain and their Sensitivity to Environment (Note: Exact frequencies can vary based on the specific protein and conditions. The ¹⁸O isotope effect causes a downward shift in C-O related modes.)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Sensitivity |
| Tyrosine Ring Breathing (Y5/Y6) | ~830 / ~850 | The intensity ratio I₈₅₀/I₈₃₀ reflects the hydrogen-bonding state of the phenol -OH group (donor, acceptor, or non-bonded). horiba.com |
| Tyrosine Ring Mode | ~1515 - 1517 | Sensitive to the local environment and can be used to report on structural changes in peptides and proteins during various processes. aip.org The linewidth has been correlated with solvent electric fields. aip.org |
| Tyrosyl Radical C-O• Stretch | ~1502 - 1510 | A marker for the formation of a neutral tyrosine radical intermediate in enzymatic reactions. nih.gov |
Determination of pKa Values of Ionizable Groups in Proteins
The acid dissociation constant (pKa) of an ionizable group in a protein is a fundamental parameter that reflects its local electrostatic environment and is often critical to its function, particularly in enzyme catalysis. The phenol side chain of tyrosine has an intrinsic pKa of around 10, but this value can be significantly perturbed by its specific location within a protein. nih.govnih.gov L-Tyrosine (phenol-¹⁸O) aids in the precise determination of these pKa values.
NMR Spectroscopy Applications:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for pKa determination. It works by monitoring the chemical shifts of specific nuclei as a function of pH. nih.govacs.org The chemical shift of a nucleus is highly sensitive to the electronic environment, which changes upon protonation or deprotonation. For tyrosine, the ¹³C chemical shift of the Cγ carbon (the carbon atom attached to the hydroxyl group) is an excellent reporter of the phenol's ionization state. nih.gov
While direct ¹³C labeling of the Cγ is the most common strategy, the use of L-Tyrosine (phenol-¹⁸O) can provide complementary information through a secondary isotope effect. The presence of the heavier ¹⁸O isotope can induce a small but measurable shift in the NMR signal of the directly bonded ¹³Cγ nucleus. nih.gov This secondary isotope shift can help to resolve overlapping signals in complex spectra, aiding in the unambiguous assignment of tyrosine residues with unusual pKa values.
Vibrational Spectroscopy Applications:
Vibrational spectroscopy offers a more direct way to leverage the ¹⁸O label for pKa determination. As the pH of the solution is increased, the tyrosine phenol group deprotonates to form a phenolate (B1203915) anion. This chemical change is accompanied by a significant shift in the C-O bond's vibrational frequency.
Monitoring Deprotonation: By incorporating L-Tyrosine (phenol-¹⁸O), the C-¹⁸O stretching vibration provides a distinct spectral window to monitor this transition. Researchers can perform a spectrophotometric titration, collecting FTIR or Raman spectra at various pH values. By plotting the change in the C-¹⁸O vibrational band's intensity or position against pH, a titration curve can be generated, from which the pKa value can be accurately calculated. This method avoids potential ambiguities from overlapping signals that can complicate UV-Vis or standard NMR titrations. nih.gov
Table 2: Spectroscopic Parameters for Tyrosine pKa Determination
| Technique | Nucleus/Vibration Monitored | Effect of Deprotonation | Role of L-Tyrosine (phenol-¹⁸O) |
| ¹³C NMR Spectroscopy | Cγ (Phenol Ring) | Large downfield chemical shift (>10 ppm) upon deprotonation of the hydroxyl group. nih.gov | Induces a secondary isotope effect on the Cγ chemical shift, aiding in signal resolution and assignment. nih.gov |
| Vibrational Spectroscopy (FTIR/Raman) | C-O Stretch | The C-O single bond of the protonated phenol has a different vibrational frequency than the C-O bond of the deprotonated phenolate anion. | The C-¹⁸O stretch provides an isolated, unambiguous signal to track the deprotonation event as a function of pH, leading to a precise pKa measurement. |
| UV-Vis Spectroscopy | Phenol Chromophore | The absorption maximum shifts from ~275 nm to ~295 nm upon ionization. nih.govd-nb.info | The ¹⁸O isotope has a negligible effect on electronic transitions, so it is not directly used with this technique. |
Applications in Authenticity and Origin Determination
Positional ¹⁸O Isotope Analysis in L-Tyrosine
The core principle behind using L-Tyrosine (phenol-¹⁸O) for origin determination lies in the significant differences in ¹⁸O incorporation during its synthesis by plants and animals. nih.gov This difference in the δ¹⁸O value of the p-hydroxy group is a direct consequence of the unique precursors and enzymatic reactions involved in the respective biosynthetic routes. researchgate.net
The biosynthetic origin of L-Tyrosine, whether from a plant or an animal, can be clearly distinguished by measuring the δ¹⁸O value of its phenolic hydroxyl group. researchgate.net This differentiation is possible because the source of the oxygen atom incorporated into the phenol (B47542) ring is fundamentally different in these two kingdoms. researchgate.net
In plants, L-Tyrosine is synthesized through the shikimate pathway. researchgate.net The oxygen atom in the para-position of the phenol ring originates from the sugar D-erythrose, whose oxygen isotope composition is correlated with that of the local leaf water. researchgate.net This pathway results in a significant enrichment of the heavier isotope, leading to a high δ¹⁸O value, typically around +27‰ to +30‰ relative to leaf water. researchgate.netresearchgate.net
Conversely, in animals, L-Tyrosine is synthesized by the hydroxylation of the essential amino acid L-Phenylalanine. nih.gov This reaction is catalyzed by the enzyme Phenylalanine hydroxylase and utilizes molecular oxygen (O₂) as the source for the hydroxyl group. researchgate.net This enzymatic process is associated with a kinetic isotope effect (k¹⁶/k¹⁸ ≈ 1.018), where the lighter ¹⁶O isotope reacts preferentially. researchgate.netresearchgate.net This results in a comparatively depleted δ¹⁸O value in the resulting L-Tyrosine, typically around +6‰. researchgate.netresearchgate.net
These distinct and well-separated δ¹⁸O signatures provide a robust method for assigning L-Tyrosine and its derived materials to either a plant or animal origin. researchgate.net
Table 1: Comparison of δ¹⁸O Values in L-Tyrosine by Biosynthetic Origin
| Biosynthetic Origin | Oxygen Source | Key Pathway/Reaction | Typical δ¹⁸O Value (p-OH group) |
| Plant | D-erythrose (from leaf water) | Shikimate Pathway | +27‰ to +30‰ |
| Animal | Molecular Oxygen (O₂) | Hydroxylation of L-Phenylalanine | ~ +6‰ |
This table summarizes the key differences in L-Tyrosine biosynthesis that lead to distinct δ¹⁸O values.
Beyond a simple plant-versus-animal determination, the positional ¹⁸O analysis of L-Tyrosine can serve as a detailed indicator of an organism's trophic level (i.e., its position in the food chain). nih.gov Since the δ¹⁸O value in an animal's L-Tyrosine is directly influenced by its diet, analyzing this isotopic signature in proteins can help classify an organism as a herbivore, omnivore, or carnivore. researchgate.netresearchgate.net
A herbivore consumes plants, so the L-Tyrosine in its tissues will be a mixture of the plant-derived L-Tyrosine it ingests and the L-Tyrosine it synthesizes itself from L-Phenylalanine. This leads to δ¹⁸O values that are elevated compared to pure carnivores but lower than pure plants. Omnivores, which consume both plants and other animals, will exhibit intermediate values. Carnivores, which consume other animals, will have δ¹⁸O values that reflect an animal-based diet, which is more depleted in ¹⁸O. researchgate.net Research has demonstrated a convincing correlation between the percentage of "animal L-tyrosine" calculated from δ¹⁸O values and the known trophic level of the protein source. researchgate.net For instance, proteins from herbivores and some omnivores show between 15% and 40% animal-derived L-Tyrosine, while carnivorous proteins exceed 40%. researchgate.net
Table 2: Representative δ¹⁸O Values of L-Tyrosine Degradation Products Across Trophic Levels
| Sample Source (Trophic Level) | Analyte from Tyrosine Decarboxylase (Tyramine) δ¹⁸O [‰] | Analyte from Tyrosine Phenol Lyase (Phenol) δ¹⁸O [‰] |
| Plant (Potato Protein) | +27.5 | N/A |
| Herbivore (Bovine Gelatin) | +13.5 | +11.1 |
| Omnivore (Porcine Gelatin) | +14.9 | +12.3 |
| Carnivore (Fish Gelatin) | +11.7 | +9.2 |
This table presents experimental data showing the distinct δ¹⁸O values of L-Tyrosine derivatives from organisms at different trophic levels. Data sourced from a 2015 study. researchgate.net
Methodological Comparisons for Isotope Ratio Mass Spectrometry (IRMS)
To perform positional ¹⁸O analysis, the L-Tyrosine molecule must first be specifically degraded to isolate the phenol group for analysis by Isotope Ratio Mass Spectrometry (IRMS). nih.gov One-step enzymatic degradation methods are favored for this purpose. researchgate.net Two primary enzymes are used: Tyrosine Phenol Lyase and Tyrosine Decarboxylase. nih.govresearchgate.net
One established method involves the enzymatic degradation of L-Tyrosine using Tyrosine Phenol Lyase (TPL). nih.gov This enzyme catalyzes the conversion of L-Tyrosine into phenol, pyruvate (B1213749), and ammonia (B1221849). rsc.orgtandfonline.com The resulting phenol, which retains the hydroxyl group of interest, is then isolated for IRMS analysis. researchgate.net To facilitate analysis, the phenol is often converted into a derivative, such as (2,4,6)-tribromophenol. researchgate.netnih.gov This method has been successfully used to characterize proteins from various trophic levels. researchgate.net
An alternative enzymatic approach utilizes Tyrosine Decarboxylase. nih.gov This enzyme specifically removes the carboxyl group from L-Tyrosine to produce tyramine (B21549). researchgate.netnih.gov The tyramine product, which also preserves the intact phenol group from the original amino acid, is then analyzed by IRMS. researchgate.net Several studies suggest that this method may be preferable for routine analysis. researchgate.netnih.govacs.org The advantages cited include the wider availability of the enzyme, more straightforward control of the reaction conditions, and easier isolation of the tyramine analyte compared to the TPL method. nih.govresearchgate.netacs.org
A critical consideration when using enzymatic methods for stable isotope analysis is the potential for kinetic isotope effects (KIEs). A KIE occurs when an enzyme reacts at a different rate with a substrate containing a heavy isotope (¹⁸O) compared to the light isotope (¹⁶O), which can skew the final measured isotope ratio. nih.gov
Comparative studies have shown that the δ¹⁸O values obtained from the degradation of the same L-Tyrosine sample are not identical when using TPL versus Tyrosine Decarboxylase. researchgate.netnih.govacs.org The δ¹⁸O values measured from the phenol produced by TPL are consistently lower than those from the tyramine produced by Tyrosine Decarboxylase, with differences of 2‰ or more. researchgate.netacs.org This discrepancy is attributed to a significant kinetic isotope effect associated with the TPL reaction. researchgate.netnih.govresearchgate.net In contrast, the Tyrosine Decarboxylase reaction is believed to proceed without a significant isotope effect on the phenol group, making it a potentially more accurate method for determining the true positional δ¹⁸O value of L-Tyrosine. nih.govacs.org The reliability and ease of use have led to the recommendation of the Tyrosine Decarboxylase method for routine applications. nih.govacs.org
Table 3: Comparison of Enzymatic Degradation Methods for L-Tyrosine ¹⁸O Analysis
| Feature | Tyrosine Phenol Lyase (TPL) Method | Tyrosine Decarboxylase Method |
| Enzyme | Tyrosine Phenol Lyase | Tyrosine Decarboxylase |
| Product Analyzed | Phenol (often as a tribromo-derivative) | Tyramine |
| Kinetic Isotope Effect | Significant KIE observed, leading to lower δ¹⁸O values. researchgate.netacs.org | Considered to have no significant KIE on the phenol group. nih.govacs.org |
| Advantages | Established method for positional analysis. researchgate.net | Enzyme availability, easier reaction control, simpler analyte isolation. nih.govacs.org |
| Considerations | Measured δ¹⁸O values are not identical to those from the decarboxylase method due to KIE. researchgate.netnih.gov | Often favored as a more accurate and practical routine method. nih.govresearchgate.netacs.org |
Future Directions and Emerging Research Avenues for L Tyrosine Phenol 18o Research
Development of Novel Isotopic Labeling Strategies
The utility of L-Tyrosine (Phenol-¹⁸O) is intrinsically linked to the methods available for its synthesis and the introduction of isotopic labels. Future research is poised to refine these strategies for greater efficiency, specificity, and accessibility.
One promising avenue is the advancement of chemo-enzymatic synthesis routes. An efficient method for producing stable isotope-labeled L-tyrosine combines organic synthesis with the enzymatic activity of β-tyrosinase from Erwinia herbicola. acs.org This approach allows for the specific incorporation of labels like ¹³C, ¹⁸O, and ¹⁵N from labeled precursors such as phenol (B47542). acs.org For instance, L-[4'-¹⁸O]tyrosine can be prepared from [¹⁸O]phenol and L-serine. acs.org Future work will likely focus on optimizing these enzymatic reactions and exploring new enzymes to broaden the scope of accessible labeled tyrosine analogs.
Another area of development involves creating more complex isotopic patterns for specialized analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While much of the current work on spin-isolated aromatic amino acids has focused on phenylalanine, the strategies are adaptable for tyrosine. nih.gov These methods involve the synthesis of pyruvate (B1213749) bioprecursors with specific isotopic patterns, which are then converted into the desired amino acid during protein expression. nih.gov Further research could simplify these multi-step syntheses and improve incorporation rates into proteins, providing more powerful tools for studying protein structure and dynamics. nih.gov
Additionally, new radiolabeling techniques are being developed that could be adapted for stable isotopes. For example, methods for preparing ¹⁸F-labeled L-tyrosine for Positron Emission Tomography (PET) have been established, including both direct and indirect labeling routes. researchgate.net The recently developed sulfur ¹⁸F-fluoride exchange click chemistry offers a high-efficiency labeling method that could potentially be adapted for introducing other isotopes into the tyrosine molecule, expanding the toolkit for tracer-based studies. nih.gov
Integration with Advanced Computational Modeling Techniques
The synergy between experimental data from L-Tyrosine (Phenol-¹⁸O) tracing and computational modeling offers a powerful approach to understanding complex biological systems. Future research will increasingly rely on this integration to interpret experimental results and generate new hypotheses.
Molecular docking and homology modeling are becoming essential tools for studying enzyme kinetics and substrate specificity. researchgate.net For example, computational docking has been used to predict the binding of inhibitors like sesamol (B190485) to the active site of tyrosine phenol-lyase (TPL), the enzyme that converts L-tyrosine to phenol. rsc.org By combining these computational predictions with kinetic data from experiments using labeled substrates, researchers can gain a more detailed understanding of enzyme mechanisms. This approach can be used to screen for potential inhibitors of phenol production by gut microbiota, which is implicated in various physiological disorders. rsc.orgmdpi.com
Computational models are also crucial for understanding non-covalent interactions involving tyrosine residues. Studies have used density functional theory to compute the binding energy of hydrogen-bonded complexes between phenol (as a model for tyrosine) and guanidine (B92328) (as a model for arginine), providing insights into protein structure and stability. acs.org Future studies could use data from L-Tyrosine (Phenol-¹⁸O) to validate and refine these computational models of protein interactions in aprotic environments.
Furthermore, modeling can help elucidate complex reaction mechanisms. In the study of pyrrocidine biosynthesis, two possible mechanisms for macrocycle formation from an L-tyrosine precursor were hypothesized. beilstein-journals.org The use of (4'-hydroxy-¹⁸O,1-¹³C)-L-tyrosine definitively showed that the phenolic oxygen was conserved, supporting a mechanism where the aromaticity of the phenol ring remains intact during cyclization. beilstein-journals.org This demonstrates how isotopic labeling, combined with computational consideration of reaction pathways, can solve intricate mechanistic puzzles.
Expansion of Applications in Systems Biology and Multi-Omics Research
L-Tyrosine is a central node in metabolism, serving as a precursor for a vast array of specialized metabolites and signaling molecules. The use of L-Tyrosine (Phenol-¹⁸O) in systems biology and multi-omics approaches is set to uncover new layers of metabolic regulation and connectivity.
Systems biology approaches are being used to understand and engineer complex metabolic pathways, such as the phenylpropanoid pathway in plants. frontiersin.org This pathway generates essential compounds like lignin (B12514952), flavonoids, and anthocyanins. frontiersin.org Feeding experiments with labeled L-tyrosine can trace the flow of carbon and oxygen through these intricate networks, helping to identify bottlenecks and regulatory points. Integrating this isotopic data with transcriptomics, proteomics, and metabolomics will provide a comprehensive view of how these pathways are controlled.
Multi-omics is also a powerful tool for enzyme discovery. In one study, a combination of omics approaches led to the identification of a novel ligninase from the fungus Parascedosporium putredinis NO1. pnas.org This enzyme was shown to release the flavonoid tricin (B192558) from lignin. pnas.org Future studies could use L-Tyrosine (Phenol-¹⁸O) to screen for novel enzymatic activities in complex microbial communities or environmental samples. By tracking the conversion of the labeled substrate into new products, researchers can identify previously unknown enzymes and pathways involved in tyrosine metabolism. This is particularly relevant for understanding the role of the gut microbiome in health and disease, where bacterial enzymes like tyrosine phenol-lyase convert dietary tyrosine into metabolites like phenol, which can have systemic effects. mdpi.comoup.com
The table below summarizes potential applications in a multi-omics context.
| Omics Field | Application of L-Tyrosine (Phenol-¹⁸O) | Research Goal |
| Metabolomics | Tracing the incorporation of the ¹⁸O label into downstream metabolites. | To map active metabolic pathways and quantify flux. |
| Proteomics | Stable Isotope Labeling with Amino acids in Cell culture (SILAC)-like approaches. | To quantify changes in protein expression in response to stimuli. |
| Fluxomics | ¹⁸O-based metabolic flux analysis. | To determine the rates of metabolic reactions in a system. |
| Interactomics | Identifying proteins that bind to tyrosine-derived metabolites. | To uncover new signaling pathways and regulatory networks. |
Exploration of New Enzymatic Systems for L-Tyrosine (Phenol-¹⁸O) Conversion
The enzymatic conversion of L-tyrosine and its analogs is a cornerstone of biotechnology, with applications in the synthesis of pharmaceuticals and other high-value chemicals. researchgate.netnih.gov Research into new enzymatic systems capable of transforming L-Tyrosine (Phenol-¹⁸O) will open doors to novel biocatalytic processes.
Tyrosine phenol-lyase (TPL) is a key enzyme that catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). iijls.comgoogle.com TPLs from various bacterial sources, including Citrobacter freundii, Erwinia herbicola, and Symbiobacterium toebii, have been extensively studied and engineered for improved stability and catalytic efficiency. jmb.or.krnih.gov Future research will focus on discovering TPLs with novel properties, such as enhanced thermostability or altered substrate specificity, from diverse environments. jmb.or.krcalstate.edu Site-directed mutagenesis studies, guided by structural information and computational modeling, will also be employed to engineer TPL variants that can synthesize a wider range of unnatural amino acids from labeled precursors. calstate.edunih.govnih.gov
Beyond TPL, there is a vast, unexplored landscape of enzymes that can act on tyrosine. Multi-omics approaches, as mentioned previously, will be instrumental in discovering these novel biocatalysts. pnas.org For example, enzymes involved in the biosynthesis of complex natural products derived from tyrosine, such as the pyrrocidines, represent a rich source of new catalytic activities. beilstein-journals.org By using L-Tyrosine (Phenol-¹⁸O) as a probe, researchers can screen microbial libraries for the ability to modify the labeled phenol ring, leading to the discovery of new hydroxylases, oxidases, and other useful enzymes.
The table below highlights key enzymes involved in L-tyrosine conversion and their potential for future research with labeled substrates.
| Enzyme | Source Organism(s) | Reaction Catalyzed | Future Research Directions with L-Tyrosine (Phenol-¹⁸O) |
| Tyrosine Phenol-Lyase (TPL) | Citrobacter freundii, Erwinia herbicola, Symbiobacterium toebii jmb.or.krresearchgate.net | L-Tyrosine ⇌ Phenol + Pyruvate + Ammonia iijls.com | Engineering for novel substrate specificity; studying inhibitor mechanisms. oup.comcalstate.edu |
| Tyrosinase | Various (Fungi, Bacteria, Plants, Animals) | L-Tyrosine → L-DOPA → Dopaquinone | Elucidating reaction mechanisms; screening for novel activities. |
| Hydroxyphenylpyruvate Reductase | Various | p-Hydroxyphenylpyruvate → 4-Hydroxyphenyllactate | Characterizing new pathways for tyrosine-derived metabolites. |
| Novel Ligninase | Parascedosporium putredinis NO1 pnas.org | Releases tricin from lignin pnas.org | Exploring the range of phenolic compounds released from complex biopolymers. |
The continued exploration of these research avenues will undoubtedly expand the applications of L-Tyrosine (Phenol-¹⁸O), solidifying its role as an indispensable tool in the chemical and biological sciences.
Q & A
Q. What analytical techniques are optimal for distinguishing nitrotyrosine derivatives from unmodified L-tyrosine in reaction mixtures?
To detect nitrotyrosine derivatives, thin-layer chromatography (TLC) with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) followed by ninhydrin spray is recommended. This method differentiates nitrite-treated L-tyrosine (pinkish-brown color) from 3-nitrotyrosine (yellow) based on mobility and post-staining characteristics . For structural validation, electron spin resonance (ESR) spectroscopy can resolve oxidative modifications, such as phenyl radical formation via Fenton reactions, using parameters like splitting constants (A(2H,PHENYL,1,4) = 6.4 G) .
Q. How should controlled experiments be designed to study L-tyrosine’s isotopic labeling (e.g., PHENOL-18O) for metabolic tracing?
Use double-blind, placebo-controlled designs with standardized administration protocols. For example, dissolve L-tyrosine in a neutral medium (e.g., orange juice) and administer in counterbalanced sessions to minimize order effects. Monitor isotopic incorporation via LC-MS or PET imaging (e.g., 18F-FET PET for glioma studies), ensuring baseline measurements and post-administration timepoints are consistent .
Q. What methodologies are recommended for synthesizing and purifying oxygen-18 labeled L-tyrosine?
Isotopic labeling can be achieved via enzymatic or chemical incorporation of 18O into the phenolic hydroxyl group. Post-synthesis, purify using ion-exchange chromatography or reverse-phase HPLC. Validate purity via polarimetry (specific rotation: −9.5° to −10.8°) and transmittance (>98.5%) .
Advanced Research Questions
Q. How can conflicting data on nitrotyrosine quantification between TLC and ESR spectroscopy be resolved?
Cross-validate results by combining TLC’s qualitative mobility data with ESR’s quantitative radical detection. Control for reaction conditions (e.g., dissolved oxygen, trace metals) that may alter oxidative pathways. For instance, dissolved air in buffer can artifactually increase nitration rates, requiring argon saturation for reproducibility .
Q. What strategies optimize L-tyrosine recovery from microbial fermentation for isotopic labeling studies?
Engineer high-yield strains (e.g., E. coli TYR-14B1) via error-prone whole-genome shuffling, achieving titers >3.5 g/L . Post-fermentation, lyse cells via acidification (pH 2.0–3.0) and recover L-tyrosine through centrifugation and crystallization. Monitor purity using automated polarimetry and spectrophotometry .
Q. How do methodological differences in 18F-FET PET data processing impact tumor characterization in neuroimaging studies?
Standardize region-of-interest (ROI) delineation and time-activity curve (TAC) analysis across centers. For example, use identical SUVmax thresholds and kinetic modeling (e.g., time-to-peak) to reduce inter-center variability. Validate protocols with phantom studies and shared datasets .
Q. What experimental approaches address contradictions in L-tyrosine’s role in dopamine synthesis under oxidative stress?
Combine in vitro assays (e.g., tyrosinase inhibition via Bio-Tek µQuant spectrophotometry ) with in vivo models. For example, administer L-tyrosine with PN (peroxynitrite) and quantify dopamine via HPLC-ECD, controlling for competing pathways like nitrosation .
Methodological Guidance for Research Design
How can researchers apply the FINER criteria to formulate questions on L-tyrosine’s neurochemical interactions?
- Feasibility: Prioritize assays with established protocols (e.g., TLC for nitrotyrosine ).
- Novelty: Investigate understudied pathways, such as L-tyrosine’s nitrosation vs. nitration.
- Ethical: Use inert placebos (e.g., microcrystalline cellulose) in human trials .
- Relevance: Link isotopic labeling techniques to clinical applications like glioma imaging .
Q. What statistical frameworks are robust for analyzing L-tyrosine’s dose-dependent effects on cognitive tasks?
Use repeated-measures ANOVA (rmANOVA) with factors like Treatment (L-tyrosine/placebo) and Congruency (Stroop task). Exclude outliers (>3× interquartile range) and report effect sizes for updating costs (WM tasks) or congruency effects (RT/ER differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
